molecular formula C8H6Cl2FN3 B1427158 2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1220517-99-6

2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1427158
M. Wt: 234.05 g/mol
InChI Key: XGJZRSSMPLGXDD-UHFFFAOYSA-N
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Description

“2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound. However, there is limited information available about this specific compound1234.



Synthesis Analysis

Unfortunately, there is no specific information available on the synthesis of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, there are general methods for the synthesis of pyrimidine derivatives1567.



Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” is not explicitly available. However, the structure of similar compounds, such as 2,4-dichloropyrimidine, is available34.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, pyrimidines are known to undergo various chemical reactions, including nucleophilic substitution1567.



Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly available. However, the properties of similar compounds, such as 2,4-dichloropyrimidine, are available3411.


Scientific Research Applications

Synthesis and Antiviral Activities

  • Antiviral Properties : A study synthesized novel 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidines, demonstrating significant in vitro anti-viral activities against human cytomegalovirus (HCMV), hepatitis B virus (HBV), and herpes simplex virus (HSV) (Bhattacharya et al., 1995).

Tuning Optical Properties

  • Optical Properties : Research on 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines revealed their ability to tune the energy of frontier orbitals and enhance fluorescence quantum yield, which is significant for developing materials with specific optical properties (Bucevičius et al., 2015).

Nucleoside Synthesis and Reactivity

  • Nucleoside Synthesis : A study focused on the synthesis of 7‐(β‐D‐Arabinofuranosyl)‐2, 4‐dichlor‐7H‐pyrrolo[2,3‐d]pyrimidin, providing insights into selective halogen exchange and the influence of glyconic protecting groups on the reactivity of the aglycone (Seela & Driler, 1984).

Antifolate Agents and Inhibitors

  • Antifolate Agents : A study on classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates demonstrated their potential as dihydrofolate reductase (DHFR) inhibitors and as antitumor agents (Gangjee et al., 2007).

Safety And Hazards

The safety and hazards of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine” are not explicitly available. However, the safety data sheet of similar compounds, such as 2,4-dichloropyrimidine, provides information on potential hazards121314.


Future Directions

There is no specific information available on the future directions of “2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine”. However, research on pyrimidine derivatives is ongoing, and these compounds continue to attract interest due to their potential therapeutic applications1516.


properties

IUPAC Name

2,4-dichloro-7-(2-fluoroethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2FN3/c9-6-5-1-3-14(4-2-11)7(5)13-8(10)12-6/h1,3H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGJZRSSMPLGXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=C1C(=NC(=N2)Cl)Cl)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-7-(2-fluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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